molecular formula C6H15ClN2O B6284567 4-amino-N,3-dimethylbutanamide hydrochloride CAS No. 2731010-30-1

4-amino-N,3-dimethylbutanamide hydrochloride

Cat. No. B6284567
CAS RN: 2731010-30-1
M. Wt: 166.6
InChI Key:
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Description

4-Amino-N,3-dimethylbutanamide hydrochloride (4-ADBH) is an organic compound composed of an amine and a carboxylic acid. This compound is a derivative of the amino acid butyramide and is used in various scientific applications. It is a white crystalline solid with a melting point of 163-164°C and a solubility of 0.096 g/mL in water. 4-ADBH is widely used in research laboratories due to its unique chemical and physical properties.

Mechanism of Action

4-amino-N,3-dimethylbutanamide hydrochloride is an amide derivative and is capable of forming hydrogen bonds with other molecules, which can facilitate the formation of polymers and other materials. It can also act as a catalyst in certain reactions, allowing for the synthesis of various compounds. Additionally, 4-amino-N,3-dimethylbutanamide hydrochloride can act as a nucleophile, allowing it to react with electrophiles and form covalent bonds.
Biochemical and Physiological Effects
4-amino-N,3-dimethylbutanamide hydrochloride is not known to have any significant biochemical or physiological effects. It is not toxic or hazardous and has been deemed safe for use in research laboratories.

Advantages and Limitations for Lab Experiments

The main advantage of 4-amino-N,3-dimethylbutanamide hydrochloride is its relative simplicity and low cost. It is also a versatile compound that can be used in a variety of scientific research applications. Additionally, 4-amino-N,3-dimethylbutanamide hydrochloride is not toxic or hazardous, making it safe to use in research laboratories.
The main limitation of 4-amino-N,3-dimethylbutanamide hydrochloride is its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, 4-amino-N,3-dimethylbutanamide hydrochloride can react with other compounds and form unwanted side products, which can complicate the results of certain experiments.

Future Directions

There are numerous potential future directions for the use of 4-amino-N,3-dimethylbutanamide hydrochloride in scientific research. It could be used as a reagent in the synthesis of various compounds, such as amides, esters, and amines. It could also be used as a catalyst in certain reactions, allowing for the synthesis of various materials. Additionally, 4-amino-N,3-dimethylbutanamide hydrochloride could be used in the synthesis of polymers and other materials for various industrial applications. Finally, 4-amino-N,3-dimethylbutanamide hydrochloride could be used in the synthesis of pharmaceuticals and drugs.

Synthesis Methods

4-amino-N,3-dimethylbutanamide hydrochloride can be synthesized through a simple two-step reaction. First, anhydrous ammonia is reacted with N,3-dimethylbutanoyl chloride to form 4-amino-N,3-dimethylbutanamide. This intermediate is then reacted with hydrochloric acid to form 4-amino-N,3-dimethylbutanamide hydrochloride. The entire synthesis process is relatively simple and can be completed in a few hours.

Scientific Research Applications

4-amino-N,3-dimethylbutanamide hydrochloride has been widely used in various scientific research applications. It has been used as a reagent for the synthesis of various compounds, including amides, esters, and amines. It has also been used in the synthesis of various pharmaceuticals and drugs. Additionally, 4-amino-N,3-dimethylbutanamide hydrochloride has been used in the synthesis of polymers and other materials for various industrial applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-N,3-dimethylbutanamide hydrochloride involves the reaction of 4-amino-N,3-dimethylbutanamide with hydrochloric acid.", "Starting Materials": [ "4-amino-N,3-dimethylbutanamide", "Hydrochloric acid" ], "Reaction": [ "Add 4-amino-N,3-dimethylbutanamide to a reaction flask", "Slowly add hydrochloric acid to the reaction flask while stirring", "Heat the reaction mixture to 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold water", "Dry the product under vacuum to obtain 4-amino-N,3-dimethylbutanamide hydrochloride" ] }

CAS RN

2731010-30-1

Product Name

4-amino-N,3-dimethylbutanamide hydrochloride

Molecular Formula

C6H15ClN2O

Molecular Weight

166.6

Purity

90

Origin of Product

United States

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